molecular formula C7H13NO B13999975 2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium CAS No. 3146-84-7

2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium

Cat. No.: B13999975
CAS No.: 3146-84-7
M. Wt: 127.18 g/mol
InChI Key: XOCLGRDUBIMBFR-UHFFFAOYSA-N
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Description

2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium: is a chemical compound with the molecular formula C7H13NO . It is also known by several other names, including 3,4-Dihydro-2,2,3-trimethyl-2H-pyrrole 1-oxide and 4,5,5-trimethyl-1-pyrroline N-oxide . This compound is characterized by its unique structure, which includes a pyrrole ring with three methyl groups and an oxido group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium typically involves the reaction of 2,4-dimethyl-4-pentenoic acid with hydroxylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol , and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes steps such as purification and crystallization to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield different derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides , while reduction can produce amine derivatives .

Scientific Research Applications

2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium involves its ability to act as a spin trap agent . It reacts with free radicals to form stable adducts, which can be detected using EPR spectroscopy . This property makes it valuable in studying oxidative stress and related biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3-Trimethyl-1-oxido-3,4-dihydropyrrol-1-ium is unique due to its specific methylation pattern and oxidation state , which confer distinct chemical properties and reactivity. Its ability to form stable adducts with free radicals makes it particularly valuable in research applications.

Properties

CAS No.

3146-84-7

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2,2,3-trimethyl-1-oxido-3,4-dihydropyrrol-1-ium

InChI

InChI=1S/C7H13NO/c1-6-4-5-8(9)7(6,2)3/h5-6H,4H2,1-3H3

InChI Key

XOCLGRDUBIMBFR-UHFFFAOYSA-N

Canonical SMILES

CC1CC=[N+](C1(C)C)[O-]

Origin of Product

United States

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